REACTION_CXSMILES
|
[CH3:1]O.B(F)(F)F.[Br:7][C:8]1[O:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1>CO>[Br:7][C:8]1[O:12][C:11]([C:13]([O:15][CH3:1])=[O:14])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
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6.3 mL
|
Type
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reactant
|
Smiles
|
CO.B(F)(F)F
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(O1)C(=O)O
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO.B(F)(F)F
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
|
Type
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TEMPERATURE
|
Details
|
under reflux under nitrogen for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
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CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
ADDITION
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Details
|
the residue poured into saturated sodium hydrogen carbonate solution (300 ml)
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 ml)
|
Type
|
WASH
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Details
|
The extract was washed with saturated sodium hydrogen carbonate solution (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(O1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |